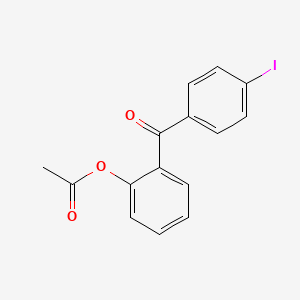

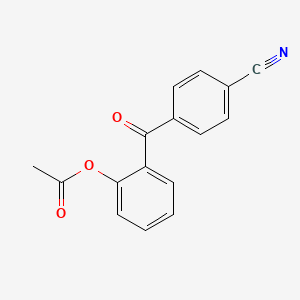

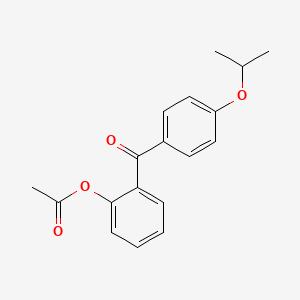

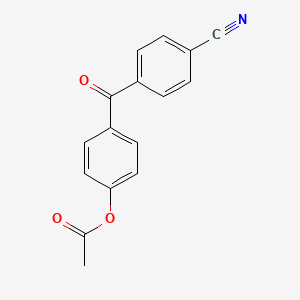

4-Acetoxy-4'-cyanobenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions. For instance, a novel method for synthesizing 4-acetoxy-2-amino-3-arylbenzofurans from 1-aryl-2-nitroethylenes and cyclohexane-1,3-diones is described, which features a one-pot operation with catalytic Et3N followed by Ac2O, Et3N, and DMAP . This suggests that the synthesis of compounds with acetoxy groups can be complex and may require careful selection of reagents and conditions.

Molecular Structure Analysis

The structure of compounds with acetoxy groups can be confirmed using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of 4-(4'-Acetoxybenzylidene)-2-methyl-5-oxazolone and its derivatives were assigned by NMR spectroscopy, and the Z-configuration was retained during the synthesis of phenylpropenoic acid derivatives . This indicates that acetoxy-containing compounds can have specific configurations that are retained through the synthesis process.

Chemical Reactions Analysis

The reactivity of acetoxy groups in chemical reactions can be influenced by substituents. In the case of 4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, the presence of a benzothiazol-2-yl substituent slows the rate of ionization compared to analogues with phenyl or p-tolyl substituents . This suggests that the electronic effects of substituents can significantly affect the reactivity of acetoxy-containing compounds.

Physical and Chemical Properties Analysis

The introduction of specific groups into the molecular structure can influence the physical and chemical properties of the compounds. For example, the introduction of a perfluorinated phenyl ring in 4-[(4-cyanophenyl)acetylenyl]-2,3,5,6-tetrafluorophenyl 4-n-alkoxybenzoates leads to the formation of a nematic phase and reduces the melting and clearing points . This demonstrates that the physical properties such as phase behavior and thermal transitions can be tailored by molecular design.

科学的研究の応用

Synthesis and Reactivity

4-Acetoxy-4'-cyanobenzophenone serves as a precursor in the synthesis of various chemically significant compounds and intermediates in organic synthesis. For instance, derivatives of this compound have been utilized in the thermal generation of acetoxy(alkoxy)-, dialkoxy-, and alkoxy(amino)-carbenes. These carbenes are relatively nucleophilic, reacting with a variety of electrophilic functional groups, making them useful in the synthesis of target molecules. The reactions often involve rearrangement of initial products, leading to new compounds that could serve as starting materials for further synthetic applications (Warkentin, 2009).

Photochemical Processes

The study of photochemical processes induced by irradiation of benzophenones, including derivatives similar to this compound, reveals their role in affecting the photoactivity of certain compounds in various solvents. These processes have implications for understanding the behavior of chromophoric dissolved organic matter (CDOM) in surface waters, which is crucial for environmental chemistry and photobiology research (Barsotti et al., 2015).

Functional Polymers

Research on the development of functional polymers through thiol-ene coupling demonstrates the utility of this compound derivatives. These studies involve grafting various functional groups onto polymers, showcasing the compound's role in the advancement of materials science. The methodologies employed offer clean, efficient routes to diverse protected thiols and their subsequent addition to create functional polymers, highlighting the compound's significance in polymer chemistry (David & Kornfield, 2008).

Antitumor Activity

Investigations into the hydrolysis and photolysis of 4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, a model antitumor quinol ester, reveal the compound's significant anti-tumor activity against various cancer cell lines. This research provides insights into the mechanisms of action of potential antitumor agents and underscores the relevance of this compound derivatives in medicinal chemistry (Wang et al., 2009).

Reversible Thermochromic Polymeric Films

The synthesis of coordination polymers based on copper(I)-thiophenolates, derived from reactions involving this compound, leads to the creation of reversible luminescent thermochromic materials. These findings have potential applications in the development of thermal sensors and imaging films, illustrating the compound's impact on the creation of innovative materials (Troyano et al., 2018).

特性

IUPAC Name |

[4-(4-cyanobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c1-11(18)20-15-8-6-14(7-9-15)16(19)13-4-2-12(10-17)3-5-13/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQFSWINMSHEOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641704 |

Source

|

| Record name | 4-(4-Cyanobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890099-56-6 |

Source

|

| Record name | 4-(4-Cyanobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。